

# Trimebutine Maleate vs. Placebo in Functional Dyspepsia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Trimebutine Maleate |           |
| Cat. No.:            | B1683255            | Get Quote |

This guide provides a comprehensive comparison of **trimebutine maleate** and placebo in the treatment of functional dyspepsia (FD), drawing on data from randomized controlled trials (RCTs). It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of the available evidence.

## **Efficacy Data from Randomized Controlled Trials**

The efficacy of **trimebutine maleate** in alleviating the symptoms of functional dyspepsia has been evaluated in several randomized controlled trials. A key multicenter, double-blind, placebo-controlled study by Kountouras et al. (2020) provides significant insights into its clinical utility.[1][2][3][4][5]

#### Symptom Improvement

The primary measure of efficacy in the Kountouras et al. (2020) trial was the change in the Glasgow Dyspepsia Severity Score (GDSS). The study found a statistically significant reduction in GDSS for the trimebutine group between the two-week and four-week follow-up visits.[1][2] Another study involving patients with functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome also reported significant improvements in symptoms like postprandial fullness, early satiation, and abdominal pain with trimebutine treatment.[6]



Table 1: Symptom Improvement in Functional Dyspepsia with **Trimebutine Maleate** vs. Placebo

| Outcome<br>Measure                               | Trimebutine<br>Maleate Group                                        | Placebo Group                  | p-value | Source                        |
|--------------------------------------------------|---------------------------------------------------------------------|--------------------------------|---------|-------------------------------|
| Glasgow<br>Dyspepsia<br>Severity Score<br>(GDSS) | Statistically significant reduction between 2-week and 4-week visit | No significant change reported | 0.02    | Kountouras et al., 2020[1][2] |
| Symptomatic Improvement                          | 67% of patients                                                     | 31% of patients                | 0.02    | Study cited in review[7]      |
| Postprandial Fullness Score (before vs. after)   | 4.36 ± 0.66 vs.<br>1.48 ± 0.61                                      | -                              | < 0.05  | Zhong et al.,<br>2007[6]      |
| Early Satiation Score (before vs. after)         | 3.89 ± 0.81 vs.<br>1.25 ± 0.76                                      | -                              | < 0.05  | Zhong et al.,<br>2007[6]      |
| Abdominal Pain<br>Score (before vs.<br>after)    | 9.57 ± 1.60 vs.<br>0.76 ± 0.54                                      | -                              | < 0.05  | Zhong et al.,<br>2007[6]      |

### **Gastric Emptying**

Functional dyspepsia is often associated with disordered gastric motility. Trimebutine's prokinetic properties are thought to contribute to its therapeutic effect. The substudy by Kountouras et al. (2020) demonstrated that trimebutine significantly accelerated gastric emptying compared to placebo.[1][2][3]

Table 2: Effect of **Trimebutine Maleate** on Gastric Emptying



| Outcome<br>Measure                      | Trimebutine<br>Maleate Group | Placebo Group | p-value | Source                           |
|-----------------------------------------|------------------------------|---------------|---------|----------------------------------|
| Median Gastric<br>Emptying at 50<br>min | 75.5%                        | 66.6%         | 0.036   | Kountouras et al., 2020[1][2][3] |

#### Safety and Tolerability

**Trimebutine maleate** is generally well-tolerated. In the Kountouras et al. (2020) study, the incidence of adverse events was not statistically different between the trimebutine and placebo groups.[3] The reported adverse effects were of low to moderate severity.[1][2][3] Another study noted mild thirst and constipation as the main adverse drug reactions.[6]

Table 3: Incidence of Adverse Events

| Study                         | Trimebutine<br>Maleate Group   | Placebo Group                  | Key Findings                                               |
|-------------------------------|--------------------------------|--------------------------------|------------------------------------------------------------|
| Kountouras et al.,<br>2020[3] | 10.2% (11 out of 108 patients) | 14.6% (15 out of 103 patients) | No statistically significant difference in adverse events. |
| Zhong et al., 2007[6]         | 23.7%                          | -                              | Main adverse reactions were mild thirst and constipation.  |

# **Experimental Protocols Kountouras et al. (2020) Study Methodology**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, prospective study.[1][2][3]
- Participants: 211 patients diagnosed with functional dyspepsia.[1][2][3]
- Intervention: Participants were randomized to receive either trimebutine maleate (300 mg twice daily) or a placebo twice daily for 4 weeks.[1][2][3]



- Primary Outcome: Relief of dyspepsia symptoms, evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[1][2][3]
- Secondary Outcome (Substudy): Gastric emptying was assessed using a 99mTc-Tin Colloid Semi-Solid Meal Scintigraphy test in a subset of participants.[1][2][3]

### **Visualizing the Science: Diagrams**

To better understand the experimental design and the mechanism of **trimebutine maleate**, the following diagrams are provided.





Click to download full resolution via product page

Caption: Experimental workflow of a randomized controlled trial.





Click to download full resolution via product page

Caption: Simplified signaling pathway of trimebutine maleate.





Click to download full resolution via product page

Caption: Logical relationship in FD treatment with trimebutine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. [A randomized and case-control clinical study on trimebutine maleate in treating functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome] PubMed



[pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Trimebutine Maleate vs. Placebo in Functional Dyspepsia: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683255#trimebutine-maleate-vs-placebo-in-randomized-controlled-trials-for-fd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com